molecular formula C19H12N2O4S B2526506 3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid CAS No. 688791-76-6

3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid

Cat. No.: B2526506
CAS No.: 688791-76-6
M. Wt: 364.38
InChI Key: URQNIKFTQMJDKH-UHFFFAOYSA-N
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Description

3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenyl group, an imidazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of salicylaldehyde with ethyl acetoacetate to form 3-(2-bromoacetyl)-2H-chromen-2-one. This intermediate is then reacted with thiosemicarbazide and disubstituted isomeric isatins under conventional heating in a DMF ethanol mixture using a catalytic amount of acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, can be applied to scale up the synthesis process. Techniques like continuous flow synthesis and microwave-assisted synthesis could potentially be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form different derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group can yield various quinone derivatives, while reduction of the imidazole ring can produce dihydroimidazole derivatives.

Scientific Research Applications

3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid involves its interaction with various molecular targets and pathways. The chromenyl group can interact with enzymes and receptors, modulating their activity. The imidazole ring can bind to metal ions, affecting their biological availability and activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the imidazole ring and the specific substitution pattern in 3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid imparts unique chemical and biological properties

Properties

IUPAC Name

3-[5-(2-oxochromen-3-yl)-2-sulfanylidene-1H-imidazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4S/c22-17(23)12-5-3-6-13(8-12)21-10-15(20-19(21)26)14-9-11-4-1-2-7-16(11)25-18(14)24/h1-10H,(H,20,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQNIKFTQMJDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=S)N3)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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